molecular formula C32H30F5N3O5 B8820675 Elagolix (S)-enantiomer CAS No. 2409132-65-4

Elagolix (S)-enantiomer

Cat. No.: B8820675
CAS No.: 2409132-65-4
M. Wt: 631.6 g/mol
InChI Key: HEAUOKZIVMZVQL-RUZDIDTESA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The Critical Role of Chirality in Drug Discovery and Development

Chirality, a geometric property of some molecules, means they are non-superimposable on their mirror images, much like a person's left and right hands. researchfloor.org These mirror-image forms are known as enantiomers. In the pharmaceutical world, the chirality of a drug molecule is of paramount importance because biological systems, such as enzymes and receptors, are themselves chiral. researchfloor.orgjuniperpublishers.com This inherent chirality in the body can lead to significantly different interactions with the enantiomers of a chiral drug. researchfloor.org

One enantiomer, often termed the "eutomer," may exhibit the desired therapeutic effect, while the other, the "distomer," could be less active, inactive, or even cause harmful or toxic effects. juniperpublishers.commdpi.com The infamous case of thalidomide (B1683933) serves as a stark reminder of this, where one enantiomer was an effective sedative while the other was teratogenic, causing severe birth defects. rsc.org Consequently, there is a strong emphasis in contemporary drug development on creating single-enantiomer drugs to enhance efficacy and improve safety profiles. researchfloor.orgrsc.org The U.S. Food and Drug Administration (FDA) established guidelines in 1992 that underscore the need to understand the absolute stereochemistry of chiral drugs early in the development process. rsc.orgnih.gov

The differential behavior of enantiomers can be observed in various aspects of a drug's journey through the body, including:

Pharmacodynamics: How the drug interacts with its target receptor or enzyme. The fit between a drug and its binding site is often highly specific, and only one enantiomer may bind effectively to produce the desired pharmacological response. researchfloor.org

Pharmacokinetics: How the body absorbs, distributes, metabolizes, and excretes the drug. Processes like active transport and protein binding can be stereoselective, leading to different plasma concentrations and durations of action for each enantiomer. juniperpublishers.com

Metabolism: The enzymatic breakdown of the drug can be stereoselective, potentially leading to the formation of different metabolites with their own pharmacological or toxicological profiles. juniperpublishers.com

This understanding has driven the pharmaceutical industry towards the development of stereoselective synthesis methods and chiral separation techniques to produce enantiomerically pure drugs. mdpi.comrsc.org

Overview of Gonadotropin-Releasing Hormone Receptor Antagonists: A Stereochemical Perspective

Gonadotropin-Releasing Hormone (GnRH), a decapeptide produced in the hypothalamus, plays a pivotal role in regulating the reproductive system by stimulating the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland. nih.govoup.com GnRH receptor antagonists are compounds that block the GnRH receptor, thereby inhibiting the release of LH and FSH. nih.govmdpi.com This action leads to a rapid and reversible suppression of sex hormones like estrogen and testosterone, making them valuable in treating hormone-dependent conditions such as endometriosis, uterine fibroids, and certain cancers. nih.govmdpi.com

From a stereochemical standpoint, the development of GnRH antagonists has evolved significantly. Early antagonists were peptide-based and often incorporated unnatural amino acids to enhance stability and potency. nih.gov The specific stereochemistry of these amino acid residues was critical for their antagonist activity.

The advent of non-peptide, small-molecule GnRH antagonists, such as Elagolix (B1671154), represented a major breakthrough, offering the convenience of oral administration. nih.govmdpi.com These small molecules often possess one or more chiral centers, and their three-dimensional structure is crucial for high-affinity binding to the GnRH receptor. mdpi.com Structure-activity relationship (SAR) studies have consistently demonstrated that the stereochemistry at these chiral centers profoundly influences the antagonist potency. mdpi.com For instance, modifications at specific positions of the molecular scaffold can dramatically alter the binding affinity, and often only one enantiomer possesses the desired high-potency antagonist activity. mdpi.com

Positioning of Elagolix (S)-enantiomer within Advanced GnRH Receptor Antagonist Chemical Space

Elagolix is a potent, orally active, non-peptide GnRH receptor antagonist. nih.govwikipedia.org Chemically, it is a uracil (B121893) derivative with a specific stereocenter. mdpi.com The marketed form of Elagolix is the (R)-enantiomer. nih.govgoogle.com The (S)-enantiomer of Elagolix is its mirror image. nih.govnih.gov

The development of Elagolix and other advanced GnRH antagonists has been guided by extensive SAR studies to optimize potency, oral bioavailability, and pharmacokinetic properties. mdpi.com The specific (R)-configuration of Elagolix was selected for clinical development based on its superior pharmacological profile compared to its (S)-enantiomer. nih.gov While detailed comparative studies of the (S)-enantiomer are not as widely published, the principles of stereochemistry in drug action strongly suggest that the (S)-enantiomer would exhibit different, likely lower, binding affinity for the GnRH receptor and consequently reduced antagonist activity.

The (S)-enantiomer of Elagolix, while not the therapeutically utilized form, represents an important chemical entity for understanding the stereochemical requirements of the GnRH receptor. Its existence and the study of its properties, even if primarily for comparative purposes, contribute to the broader knowledge base of GnRH receptor pharmacology and aid in the rational design of future generations of antagonists.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2409132-65-4

Molecular Formula

C32H30F5N3O5

Molecular Weight

631.6 g/mol

IUPAC Name

4-[[(1S)-2-[5-(2-fluoro-3-methoxyphenyl)-3-[[2-fluoro-6-(trifluoromethyl)phenyl]methyl]-4-methyl-2,6-dioxopyrimidin-1-yl]-1-phenylethyl]amino]butanoic acid

InChI

InChI=1S/C32H30F5N3O5/c1-19-28(21-11-6-14-26(45-2)29(21)34)30(43)40(18-25(20-9-4-3-5-10-20)38-16-8-15-27(41)42)31(44)39(19)17-22-23(32(35,36)37)12-7-13-24(22)33/h3-7,9-14,25,38H,8,15-18H2,1-2H3,(H,41,42)/t25-/m1/s1

InChI Key

HEAUOKZIVMZVQL-RUZDIDTESA-N

Isomeric SMILES

CC1=C(C(=O)N(C(=O)N1CC2=C(C=CC=C2F)C(F)(F)F)C[C@H](C3=CC=CC=C3)NCCCC(=O)O)C4=C(C(=CC=C4)OC)F

Canonical SMILES

CC1=C(C(=O)N(C(=O)N1CC2=C(C=CC=C2F)C(F)(F)F)CC(C3=CC=CC=C3)NCCCC(=O)O)C4=C(C(=CC=C4)OC)F

Origin of Product

United States

Stereochemical Identity and Structural Elucidation of Elagolix S Enantiomer

Determination of Absolute Configuration of the (S)-Enantiomer

The absolute configuration of the Elagolix (B1671154) (S)-enantiomer is defined by the spatial arrangement of substituents around its single chiral center. Its configuration is established primarily in relation to its (R)-enantiomer through stereospecific synthesis and chiral separation techniques.

The synthesis of Elagolix is stereospecific, relying on a chiral building block to introduce the desired configuration. For the synthesis of the active (R)-enantiomer, (−)-N-Boc-d-α-phenylglycinol is utilized. springernature.com Correspondingly, the synthesis of the (S)-enantiomer can be achieved by employing the opposite enantiomer of the chiral precursor, namely (+)-N-Boc-L-α-phenylglycinol. nih.gov

Chiral resolution of the enantiomeric esters of Elagolix provides a definitive method for both separation and configurational assignment. Research has demonstrated that (+)-2,3-dibenzoyl-D-tartaric acid can be used as a chiral resolving agent. This acid selectively forms a solid crystalline salt with the ethyl ester of the (R)-enantiomer of Elagolix. nih.gov The (S)-enantiomer ester does not form a solid crystalline form with this specific tartaric acid isomer and thus remains in the mother liquor, allowing for its separation. nih.gov Conversely, it was found that the (S)-enantiomer of the elagolix ethyl ester forms a crystalline solid specifically with (-)-2,3-dibenzoyl-L-tartaric acid. nih.gov This diastereomeric salt formation is a classic and powerful method for resolving enantiomers and confirming their absolute configurations.

Analytically, high-pressure liquid chromatography (HPLC) on a chiral stationary phase (CSP) is a validated method for the effective separation of the Elagolix enantiomers. mdpi.com A technique using a zwitterionic selector derived from cinchona alkaloid has been developed to quantify the enantiomeric impurity in the drug product, demonstrating a clear separation between the (R) and (S) forms with a high resolution factor. mdpi.com

Spectroscopic Characterization of Elagolix (S)-enantiomer and Chiral Intermediates

In an achiral environment, enantiomers exhibit identical physical and spectroscopic properties. Therefore, the spectroscopic data for the this compound, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy, are identical to those of the (R)-enantiomer.

Detailed NMR studies have been performed on Elagolix, providing complete assignments for its ¹H, ¹³C, and ¹⁵N signals. researchgate.netnih.gov A significant feature in the NMR spectrum of Elagolix, and by extension its (S)-enantiomer, is the presence of doubled signals for several nuclei. researchgate.net This phenomenon is not due to the presence of the other enantiomer, but rather to the existence of atropisomers. Because the molecule contains a fixed stereocenter, the two atropisomers that arise from restricted bond rotation are diastereomers, which are distinguishable by NMR. For example, for the (R)-enantiomer, two distinct resonances were observed for the H-21 proton, indicating the presence of the two atropisomers in solution. researchgate.net This diastereomeric relationship and resulting spectral complexity would be mirrored in the (S)-enantiomer.

Below is a table of NMR data for Elagolix, which is also representative of the this compound.

Atom ¹³C Chemical Shift (ppm) ¹H Chemical Shift (ppm) ¹⁵N Chemical Shift (ppm)
1--134.5
2152.1--
3--160.5
4163.7--
5111.9--
6150.8--
742.95.43-
8134.1--
9128.87.61-
10114.77.41-
11131.97.56-
12124.6--
13125.1--
14122.4--
1511.22.08-
16128.9--
17129.27.29-
18128.07.29-
19139.77.10-
20128.07.29-
21109.96.61, 6.76-
22159.93.88-
2359.94.26-4.07-
2448.04.11-
25-3.12-
26129.27.29-
27131.1--
28177.9--
29--46.3
3043.62.40-
3122.81.80-
3232.22.21-
Data derived from comprehensive NMR studies on Elagolix. researchgate.net

Conformational Analysis and Investigation of Atropisomerism Relevant to Elagolix Stereoisomers

A defining stereochemical feature of the Elagolix molecular framework is atropisomerism, a type of axial chirality resulting from severely restricted rotation about a single bond. unimi.itresearchgate.net In Elagolix and its (S)-enantiomer, this phenomenon arises from the hindered rotation around the C-C bond connecting the pyrimidine (B1678525) ring and the 5-aryl (2-fluoro-3-methoxyphenyl) group. unimi.it

The rotational barrier is a consequence of steric hindrance between the ortho-fluorine substituent on the 5-aryl group and both the methyl group at the 6-position and the electronegative oxygen of the carbonyl group at the 4-position of the uracil (B121893) core. unimi.it Theoretical and experimental studies have quantified this rotational barrier. Elagolix is classified as a Class 2 atropisomer, with an estimated interconversion rotational barrier of approximately 22.3 to 23.3 kcal/mol. nih.gov This corresponds to a half-life of interconversion of about 45 minutes under physiological conditions, meaning the individual atropisomers are stable enough to be distinguished and potentially separated, but they will interconvert over a moderate timescale.

The presence of both a stable point stereocenter (S-configuration) and this chiral axis has important stereochemical implications. For the this compound, the two atropisomers are not enantiomers of each other; instead, they have a diastereomeric relationship. researchgate.net This is because they are stereoisomers that are not mirror images. This is confirmed by the observation of distinct signals for the atropisomers in NMR spectroscopy, as discussed previously. researchgate.net

If one considers a synthetic intermediate that possesses the biaryl system but not the chiral side chain at the N3 position, the resulting atropisomers are enantiomers of each other. The existence of these enantiomeric atropisomers in such an intermediate has been confirmed by chiral HPLC analysis, which shows two distinct peaks. researchgate.net Detailed conformational analysis has been performed on Elagolix to elucidate the geometry of its low-energy conformers and better understand the stereochemical profile of the atropisomers in solution. researchgate.net These conformational properties are intrinsic to the molecular scaffold and are therefore directly applicable to the (S)-enantiomer.

Synthetic Methodologies and Enantioselective Production of Elagolix S Enantiomer

Development of Chiral Synthetic Routes to Elagolix (B1671154) (S)-enantiomer

The enantioselective synthesis of the Elagolix (S)-enantiomer is achieved through the use of a chiral auxiliary, a molecule that temporarily attaches to a substrate to direct the formation of a specific enantiomer. A key strategy involves the use of (+)-N-Boc-L-α-phenylglycinol as the chiral source to establish the desired stereochemistry.

The synthesis of the (S)-enantiomer of elagolix ethylester, a crucial intermediate, is accomplished by reacting the appropriate pyrimidinedione precursor with (+)-N-Boc-L-α-phenylglycinol. google.com This chiral auxiliary induces the formation of the (S)-configuration at the carbon atom that will become the stereocenter in the final Elagolix molecule. This method is a direct and efficient way to introduce the required chirality early in the synthetic pathway, avoiding the need for later-stage resolution of a racemic mixture. The use of the L-enantiomer of the N-Boc-protected phenylglycinol is critical for obtaining the (S)-enantiomer of the Elagolix precursor. google.com

Strategies for Chiral Resolution and Enantiomeric Enrichment of Elagolix

In cases where a racemic or enantiomerically impure mixture of Elagolix or its intermediates is produced, chiral resolution techniques are employed to separate the desired (S)-enantiomer from the unwanted (R)-enantiomer. These methods are based on the principle of converting the enantiomers into diastereomers, which have different physical properties and can therefore be separated.

A widely used method for the resolution of chiral amines and related compounds is the formation of diastereomeric salts with a chiral resolving agent. For the enantiomeric enrichment of the this compound, derivatives of tartaric acid are particularly effective.

Specifically, (-)-2,3-dibenzoyl-L-tartaric acid can be used to resolve a racemic mixture of elagolix ethylester. google.com When this chiral acid is added to a solution containing both the (R)- and (S)-enantiomers of elagolix ethylester, it selectively forms a solid crystalline salt with the (S)-enantiomer. google.com The resulting diastereomeric salt, [(S)-elagolix ethylester]-[(–)-2,3-dibenzoyl-L-tartaric acid], can then be isolated by filtration. The (S)-enantiomer of elagolix ethylester can subsequently be liberated from the salt by treatment with a base. This method provides an effective means of separating the (S)-enantiomer from the (R)-enantiomer, which remains in the solution. google.com The efficiency of this resolution is dependent on the differential solubility of the diastereomeric salts formed.

Table 1: Chiral Resolving Agents for Elagolix Enantiomers

Elagolix EnantiomerChiral Resolving AgentResult
(S)-enantiomer of elagolix ethylester(-)-2,3-dibenzoyl-L-tartaric acidForms a solid crystalline salt, allowing for separation. google.com

Preparative enantioselective High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation of enantiomers on a larger scale. This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.

For the separation of Elagolix enantiomers, a zwitterionic chiral stationary phase derived from a cinchona alkaloid and sulfonic acid, such as CHIRALPAK ZWIX (+), has been shown to be effective. The separation is typically carried out in isocratic mode with a mobile phase consisting of a mixture of an aqueous buffer (e.g., 50mM acetic acid and 25mM diethylamine (B46881) in water) and an organic modifier like methanol (B129727). The distinct interactions between the enantiomers and the chiral stationary phase result in different retention times, allowing for their collection as separate fractions.

Elagolix also exhibits atropisomerism, a type of axial chirality arising from restricted rotation around a single bond. These atropisomers can also be separated and analyzed using chiral HPLC. mdpi.comresearchgate.net For instance, the atropisomers of an Elagolix intermediate have been detected using a cellulose-based chiral stationary phase with a mobile phase of hexane (B92381) and isopropanol. mdpi.com The chromatographic profile may show a plateau between the peaks, indicating on-column interconversion of the atropisomers. mdpi.com

Table 2: Example of Chiral HPLC Method for Elagolix Enantiomer Separation

ParameterCondition
Column CHIRALPAK ZWIX (+)
Mobile Phase 50mM Acetic acid and 25mM diethylamine in water/methanol (e.g., 02:98 v/v)
Flow Rate 0.5 mL/min
Detection UV at 275 nm
Column Temperature 40°C

Diastereomeric Salt Formation Utilizing Chiral Auxiliaries (e.g., Tartaric Acid Derivatives)

Stereocontrolled Synthesis of Advanced Intermediates in the this compound Pathway

The synthesis of the chiral amine intermediate for the (S)-enantiomer of Elagolix can be achieved using a chiral auxiliary approach. For instance, a protected form of L-phenylglycinol can be used to introduce the desired stereocenter. The synthesis of an advanced intermediate involves the coupling of the pyrimidinedione core with the chiral side chain.

A representative synthetic sequence involves the reaction of a suitably substituted pyrimidinedione with a chiral mesylate derivative. The synthesis of the (R)-enantiomer of Elagolix has been described to proceed via the reaction of a pyrimidinedione with a mesylate derivative synthesized from (-)-N-Boc-D-α-phenylglycinol. nih.gov Logically, the synthesis of the (S)-enantiomer would utilize the corresponding chiral mesylate derived from (+)-N-Boc-L-α-phenylglycinol. This reaction, typically a nucleophilic substitution, attaches the chiral side chain to the pyrimidinedione core, forming a key carbon-nitrogen bond and establishing the stereocenter of the future Elagolix molecule with the desired (S)-configuration. Subsequent chemical transformations, such as deprotection and further functionalization, lead to the final this compound.

Analytical Methodologies for Enantiomeric Purity and Quantification of Elagolix S Enantiomer

Development and Validation of Chiral Analytical Methods (e.g., High-Performance Liquid Chromatography on Chiral Stationary Phases)

High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is the cornerstone for the enantioselective separation of Elagolix (B1671154). Research has led to the development of specific, sensitive, and accurate chiral HPLC methods.

One validated method employs a zwitterionic CSP derived from a cinchona alkaloid and sulfonic acid. researchgate.net This technique was developed for the specific purpose of separating and quantifying Elagolix enantiomers in drug products. researchgate.netijpsdronline.com The method demonstrates a high degree of selectivity, achieving a resolution factor of more than 3.2 between the enantiomers under optimized conditions. ijpsdronline.com

Another approach involves the use of a cellulose-based CSP. mdpi.com A study focusing on the spectroscopic and conformational analysis of Elagolix and its intermediates successfully used a Phenomenex Lux-Cellulose 1 column to resolve the atropisomers (diastereomers) of the final compound. mdpi.com This highlights the versatility of polysaccharide-based CSPs in resolving the complex stereoisomers of Elagolix.

The table below summarizes the chromatographic conditions for two distinct chiral HPLC methods developed for Elagolix enantiomer separation.

Table 1: Comparison of Validated Chiral HPLC Methods for Elagolix Enantiomer Separation

Parameter Method 1 (Zwitterionic CSP) researchgate.netijpsdronline.com Method 2 (Cellulose-based CSP) mdpi.com
Chiral Stationary Phase CHIRALPAK ZWIX (+) Phenomenex Lux-Cellulose 1
Mobile Phase Isocratic: 50mM Acetic acid and 25mM diethylamine (B46881) in water and methanol (B129727) (02:98 v/v) Isocratic: Hexane (B92381)/IPA (6:4) + 0.1% TFA
Flow Rate 0.5 mL/min 0.3 mL/min
Column Temperature 40°C 25°C
Detection (UV) 275 nm 254 nm

| Resolution (α) | > 3.2 | Not specified, but clear separation of atropisomers shown |

Quantification of Elagolix (S)-enantiomer as an Enantiomeric Impurity

When Elagolix is manufactured, its opposite enantiomer, the (S)-enantiomer, is considered an enantiomeric impurity that must be controlled within strict limits. The development of stereoselective analytical methods is therefore essential for its quantification.

A direct stereoselective HPLC method has been specifically validated for the quantification of the Elagolix enantiomer as a chiral impurity in the drug product. researchgate.net The validation was performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating the method's suitability for quality control purposes. researchgate.netijpsdronline.com The method proved to be linear, accurate, precise, and robust. ijpsdronline.com

Key performance characteristics for the quantification of the enantiomeric impurity were established, including the Limit of Detection (LOD) and Limit of Quantitation (LOQ). The LOD was found to be 2.0 ng/mL, and the LOQ was 7.5 ng/mL, indicating high sensitivity for detecting trace levels of the unwanted enantiomer. ijpsdronline.com

The table below provides a summary of the validation findings for the quantification of the Elagolix enantiomeric impurity.

Table 2: Validation Summary for the Quantification of Elagolix Enantiomeric Impurity

Validation Parameter Result Source
Specificity Method is selective for the enantiomer. ijpsdronline.com
Linearity The method demonstrated good linearity. ijpsdronline.com
Accuracy The method was found to be accurate. ijpsdronline.com
Precision The method was found to be precise. ijpsdronline.com
Limit of Detection (LOD) 2.0 ng/mL ijpsdronline.com
Limit of Quantitation (LOQ) 7.5 ng/mL ijpsdronline.com

| Robustness | The method is robust against small variations. | ijpsdronline.com |

Advanced Spectroscopic Techniques for Stereoisomeric Discrimination

Beyond chromatographic separation, advanced spectroscopic techniques play a vital role in the characterization and discrimination of stereoisomers. For Elagolix, Nuclear Magnetic Resonance (NMR) spectroscopy has been a particularly powerful tool.

A detailed NMR investigation, including 1H, 13C, and 15N analysis, was conducted to fully assign the signals of Elagolix. mdpi.com This comprehensive spectroscopic data, supported by conformational analysis, allowed for the determination of the specific stereochemical profile of the two atropisomers that are detectable in solution. mdpi.com

Table 3: Compound Names Mentioned in the Article

Compound Name
Elagolix
This compound
Acetic acid
Diethylamine
Water
Methanol
Hexane
Isopropanol (IPA)

Molecular Pharmacology and Biochemical Interactions of Elagolix S Enantiomer Preclinical Perspective

Comparative Receptor Binding Affinity and Selectivity for the GnRH Receptor

The affinity of GnRH antagonists for the GnRH receptor is a critical determinant of their potency. Preclinical studies have investigated the binding characteristics of both the (R)- and (S)-enantiomers of Elagolix (B1671154).

In Vitro Radioligand Binding Assays and Competition Studies

Radioligand binding assays are a standard preclinical method to determine the affinity of a compound for its receptor. In the context of Elagolix, these assays have demonstrated that the (R)-enantiomer is the more potent of the two.

While specific binding affinity values for the (S)-enantiomer are not widely published, the development history of similar compounds provides insight. For instance, in the development of related uracil-based GnRH antagonists, the separation of enantiomers revealed significant differences in their activity. One study on a precursor compound, NBI-42902, and its derivatives showed that the stereochemistry at the C-2 position of the phenylethylamine moiety is crucial for high-affinity binding to the human GnRH receptor (hGnRH-R). frontiersin.org The external racemes of two derivative compounds were tested, and it was found that one enantiomer was significantly more active, with an IC50 value of 21 nM compared to 2.43 µM for the other. frontiersin.org This highlights the stereoselective nature of the interaction with the GnRH receptor.

Elagolix itself is known to be a high-affinity ligand for the human GnRH receptor, with a reported dissociation constant (Kd) of 54 pM for the active (R)-isomer. nih.govamazonaws.comresearchgate.net It is a potent antagonist with a rank order of affinity of human > monkey ~ rabbit >>> rat. fda.gov

Comparative Binding Data for GnRH Receptor Antagonists
CompoundReceptorAssay TypeAffinity (IC50/Kd)Reference
Elagolix (R-enantiomer)Human GnRH ReceptorDissociation Constant (Kd)54 pM nih.govamazonaws.comresearchgate.net
Compound 2 (enantiomer 1)Human GnRH ReceptorIC5021 nM frontiersin.org
Compound 3 (enantiomer 2)Human GnRH ReceptorIC502.43 µM frontiersin.org

Computational Modeling and Molecular Dynamics Simulations of Ligand-Receptor Interactions for Each Enantiomer

Computational studies have been employed to understand the binding modes of GnRH antagonists. The crystal structure of Elagolix bound to the human GnRH receptor (GnRH1R) has been determined (PDB ID: 7BR3). nih.gov This has facilitated molecular docking and dynamics simulations to analyze the interactions between the ligand and the receptor. nih.gov

These studies reveal key interactions with amino acid residues in the binding site, such as TYR283 and ASN305. nih.gov The uracil (B121893) core, the benzyl (B1604629) group at position 1, and the phenyl groups at position 5 of the uracil moiety are crucial for ligand recognition. mdpi.com While detailed computational comparisons specifically for the (S)-enantiomer of Elagolix are not extensively documented in the public domain, theoretical experiments have indicated that Elagolix can exist as a mixture of two atropisomers in solution. unimi.it Atropisomers are stereoisomers resulting from hindered rotation around a single bond. mdpi.com This conformational flexibility could influence receptor binding and activity.

In Vitro Functional Assessment of GnRH Receptor Antagonism or Agonism

Functional assays are essential to determine whether a ligand acts as an antagonist (blocks the receptor) or an agonist (activates the receptor). For GnRH antagonists, these assays typically measure the inhibition of GnRH-stimulated downstream signaling, such as inositol (B14025) trisphosphate (IP3) production or calcium flux. fda.gov

Preclinical functional assays have demonstrated that Elagolix is a potent antagonist at the human, monkey, and rabbit GnRH receptors. fda.gov While specific data for the (S)-enantiomer is scarce, the significant difference in binding affinity between enantiomers of related compounds strongly suggests a corresponding difference in functional antagonism. frontiersin.org The less active enantiomer would be expected to be a much weaker antagonist.

Investigation of Enantioselective Interactions with Cellular Signaling Pathways

The activation of the GnRH receptor triggers intracellular signaling cascades. Antagonists like Elagolix block these pathways. Animal trials with related compounds have shown inhibition of both Ca2+ flux and ERK activation, which are components of GnRH-mediated signaling. frontiersin.org Given the stereoselectivity of receptor binding, it is highly probable that the (S)-enantiomer of Elagolix would be significantly less effective at inhibiting these cellular signaling pathways compared to the (R)-enantiomer.

Enantiomeric Specificity in Enzyme-Mediated Biotransformation and Metabolic Pathways

The metabolic fate of a chiral drug can be influenced by its stereochemistry, as metabolic enzymes can exhibit enantioselectivity.

Studies on Chiral Inversion of Elagolix (R)-enantiomer to the (S)-enantiomer in Preclinical Models

Chiral inversion is a process where one enantiomer is converted into its mirror image in the body. wikipedia.org This phenomenon is well-documented for some drugs, such as the nonsteroidal anti-inflammatory drug (NSAID) ibuprofen, where the inactive (R)-enantiomer is converted to the active (S)-enantiomer. nih.gov

For Elagolix, in vitro studies have been conducted to assess the potential for chiral inversion. These studies demonstrated that there was no chiral inversion of Elagolix to its (S)-enantiomer. fda.gov This finding is consistent with in vivo observations. fda.gov The lack of chiral inversion means that the pharmacological activity of administered Elagolix is attributable solely to the (R)-enantiomer, and the (S)-enantiomer is not formed in any significant amount.

Comparative Plasma Protein Binding Characteristics

There is no available preclinical data comparing the plasma protein binding of the (S)-enantiomer of elagolix to its active (R)-enantiomer or any other compounds. Research has exclusively centered on the pharmacokinetic profile of the (R)-enantiomer, elagolix.

Data for elagolix, the (R)-enantiomer, indicates that it is moderately bound to human plasma proteins. Across different studies and species, the binding has been consistently reported to be in the range of 78% to 90%. In humans, the plasma protein binding is approximately 80%.

Table 1: Plasma Protein Binding of Elagolix ((R)-enantiomer) in Various Species

Species Plasma Protein Binding (%)
Human ~80
Mouse 78 - 90 (range across species)
Rat 78 - 90 (range across species)
Dog 78 - 90 (range across species)
Monkey 78 - 90 (range across species)

This table is based on data for the (R)-enantiomer of elagolix. No data is available for the (S)-enantiomer.

The absence of information on the plasma protein binding of the Elagolix (S)-enantiomer underscores its lack of a role in the clinical development and therapeutic application of elagolix. All published research focuses on the pharmacologically active (R)-isomer.

Preclinical Pharmacodynamic Investigations and Mechanistic Insights for Elagolix S Enantiomer

Comparative GnRH-Mediated Downstream Signaling Modulation in Cellular Models

Elagolix (B1671154) exerts its effects by competitively binding to GnRH receptors in the anterior pituitary gland. nih.govorilissa.com This binding blocks the downstream signaling cascade typically initiated by endogenous GnRH, which includes the production of inositol (B14025) trisphosphate (IP3) and subsequent flux of intracellular calcium. unimi.itpatsnap.com This antagonism ultimately suppresses the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), leading to a reduction in ovarian sex hormone production. patsnap.com

In preclinical cellular models, the (S)-enantiomer of Elagolix was evaluated alongside the active (R)-enantiomer to compare their ability to modulate these signaling pathways. In cell-based functional assays measuring the production of IP3, the (S)-enantiomer demonstrated significantly lower antagonistic activity compared to Elagolix. This indicates a substantially reduced capacity to block the intracellular signaling pathways that are triggered by GnRH receptor activation.

CompoundFunctional Activity (IP3 Production Assay)
Elagolix ((R)-enantiomer)Potent Antagonist
Elagolix ((S)-enantiomer)Significantly Lower Activity

This table provides a qualitative comparison of the functional activity of the Elagolix enantiomers in cellular models.

Evaluation of Stereoselective Target Engagement in Preclinical Systems

The differential effects of the Elagolix enantiomers on downstream signaling are a direct result of their stereoselective engagement with the GnRH receptor. The (R)-enantiomer, Elagolix, binds to the human GnRH receptor with very high affinity and potency. wikipedia.orgnih.gov

In contrast, preclinical in vitro binding assays revealed that the (S)-enantiomer has a markedly lower binding affinity for the GnRH receptor. This pronounced difference in binding affinity between the two enantiomers underscores the highly stereoselective nature of the interaction between Elagolix and its molecular target. The specific three-dimensional conformation of the (R)-enantiomer allows for optimal interaction with the binding pocket of the GnRH receptor, whereas the (S)-enantiomer does not fit as effectively, leading to poor receptor engagement and consequently, minimal pharmacological activity. This stereoselectivity ensures that the desired therapeutic effect is almost exclusively attributable to the (R)-enantiomer.

CompoundBinding Affinity for Human GnRH Receptor
Elagolix ((R)-enantiomer)High (KD = 54 pM) nih.gov
Elagolix ((S)-enantiomer)Significantly Lower

This table summarizes the comparative binding affinities of the Elagolix enantiomers for the human GnRH receptor, highlighting the stereoselective target engagement.

Structure Activity Relationship Sar Studies Incorporating Elagolix S Enantiomer

Influence of Stereochemistry on Biological Activity and Potency within Uracil-Phenylethylamine Scaffolds

The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, is a pivotal factor in determining its interaction with biological targets. In the case of uracil-phenylethylamine based GnRH antagonists, the chirality at the benzylic carbon of the phenylethylamine moiety profoundly influences their biological activity. Elagolix (B1671154) is chemically described as (R)-4-((2-(5-(2-fluoro-3-methoxyphenyl)-3-(2-fluoro-6-(trifluoromethyl)benzyl)-4-methyl-2,6-dioxo-3,6-dihydropyrimidin-1(2H)-yl)-1-phenylethyl)amino)butanoic acid. google.com The (R)-configuration is essential for its high-affinity binding to the GnRH receptor and its subsequent antagonist activity.

Conversely, the (S)-enantiomer of Elagolix is considered an impurity in the final drug product, implying significantly lower or negligible pharmacological activity. daicelpharmastandards.com This disparity in activity between enantiomers is a well-established phenomenon in pharmacology, where one enantiomer (the eutomer) is responsible for the desired therapeutic effect, while the other (the distomer) may be less active, inactive, or even contribute to undesirable effects. mdpi.com

The synthesis of Elagolix often involves a chiral resolution step to separate the desired (R)-enantiomer from the (S)-enantiomer. For instance, it has been demonstrated that from a racemic mixture of elagolix ethyl ester, the (R)-enantiomer can be selectively crystallized using (+)-2,3-dibenzoyl-D-tartaric acid, which does not form a solid crystalline form with the (S)-enantiomer. google.com This differential interaction with a chiral resolving agent is a direct consequence of the distinct spatial arrangement of the substituents around the chiral center of the two enantiomers.

Studies on analogues within the uracil-phenylethylamine class have consistently shown a strong preference for the (R)-configuration for potent GnRH antagonism. For example, the precursor NBI-42902, which is 3-[(2R)-amino-2-phenylethyl]1-(2,6-difluorophenyl)-5-(2-fluoro-3-methoxyphenyl)-6-methylpyrimidine-2,4-dione, also possesses the (R)-configuration at the critical stereocenter. nih.gov The replacement of the (R)-enantiomer with the (S)-enantiomer would disrupt the optimal binding interactions with the GnRH receptor, leading to a significant loss of potency.

Table 1: Enantiomeric Specificity in Uracil-Phenylethylamine Scaffolds

Compound Stereochemistry Biological Activity Reference
Elagolix (R)-enantiomer Potent GnRH antagonist google.com
Elagolix (S)-enantiomer (S)-enantiomer Considered an impurity; negligible activity daicelpharmastandards.com

Rational Design and Synthesis of Stereoisomeric Analogues to Probe Receptor Recognition

The rational design of stereoisomeric analogues is a powerful tool to probe the three-dimensional requirements of a receptor's binding pocket. By synthesizing and evaluating both enantiomers of a chiral drug, researchers can gain valuable insights into the specific interactions that govern ligand recognition and activation.

In the context of uracil-based GnRH antagonists, the synthesis of the (S)-enantiomer of Elagolix and its analogues allows for a direct assessment of the stereochemical sensitivity of the GnRH receptor. The synthesis of the (S)-enantiomer of elagolix ethyl ester has been achieved by utilizing (+)-N-Boc-L-α-phenylglycinol as a chiral starting material, in contrast to the (-)-N-Boc-D-α-phenylglycinol used for the (R)-enantiomer. google.commdpi.com

The significantly lower affinity of the (S)-enantiomer for the GnRH receptor indicates that the precise orientation of the phenyl group and the amino-butanoic acid chain relative to the uracil (B121893) core is critical for establishing the necessary binding interactions. These interactions may include hydrophobic interactions of the phenyl ring with a specific pocket in the receptor and hydrogen bonding or ionic interactions of the amino and carboxyl groups. The incorrect stereochemistry in the (S)-enantiomer would likely position these functional groups in a manner that is not conducive to optimal binding.

Furthermore, the design of analogues with modified stereocenters or constrained conformations can provide a more detailed map of the receptor's active site. While the focus has predominantly been on the chiral center in the phenylethylamine side chain, atropisomerism, a type of axial chirality arising from restricted rotation around a single bond, has also been identified in Elagolix and its analogues. mdpi.com The study of these different stereoisomers helps in understanding the conformational flexibility of the ligand and the receptor, guiding the design of more potent and selective antagonists.

Optimization Strategies Guided by Stereochemical Conformation and Ligand Efficiency

The optimization of lead compounds into clinical candidates involves a multi-parameter approach, where stereochemical conformation and ligand efficiency are key considerations. Ligand efficiency (LE) is a metric used to assess the binding energy per non-hydrogen atom of a molecule, providing a measure of how efficiently a molecule binds to its target.

In the development of uracil-based GnRH antagonists, optimization strategies have been heavily guided by maintaining the correct stereochemistry while improving other properties. The evolution from early lead compounds to Elagolix involved several structural modifications aimed at enhancing potency, metabolic stability, and pharmacokinetic properties, all while preserving the crucial (R)-configuration.

One key optimization was the introduction of a trifluoromethyl group on the N-1 benzyl (B1604629) substituent, which was found to enhance the antagonistic effect on the human GnRH receptor. nih.gov Another critical modification was the incorporation of a butyric acid moiety, which significantly reduced the inhibition of CYP3A4 enzymes compared to other carboxylic acid-containing groups, thereby improving the drug's metabolic profile without compromising its potency. nih.govmdpi.com

Table 2: Key Optimization Steps in the Development of Uracil-Based GnRH Antagonists

Modification Rationale Outcome Reference
Introduction of a trifluoromethyl group Enhance hGnRH-R antagonistic effect Increased potency nih.gov
Incorporation of a butyric acid moiety Reduce CYP3A4 inhibition Improved metabolic profile with preserved potency nih.govmdpi.com

Future Research Directions and Unaddressed Academic Questions for Elagolix S Enantiomer

Exploration of Undiscovered Enantioselective Metabolic Pathways

The metabolic profile of Elagolix (B1671154) has been characterized, showing it is predominantly metabolized by the CYP3A family of enzymes, with minor contributions from CYP2D6, CYP2C8, and UGTs. wikipedia.orgdrugbank.com Key metabolic reactions include O-demethylation and N-dealkylation. nih.govfda.gov Crucially, studies have demonstrated that there is no chiral inversion from the therapeutic (R)-enantiomer to the (S)-enantiomer in vitro or in vivo. fda.gov

This leaves a significant knowledge gap regarding the specific metabolic fate of the Elagolix (S)-enantiomer. Its metabolic pathway is largely uncharacterized because it is not the intended therapeutic agent. Future research must focus on elucidating these pathways. Key questions include:

Is the (S)-enantiomer also a substrate for CYP3A, CYP2D6, and CYP2C8?

Do the rates of metabolism for the (S)-enantiomer differ significantly from the (R)-enantiomer (i.e., stereoselective metabolism)?

Does the metabolism of the (S)-enantiomer produce a unique set of metabolites compared to the (R)-enantiomer?

Investigating these questions through in vitro studies with human liver microsomes and recombinant CYP enzymes, followed by in vivo studies in preclinical models, would provide a comprehensive understanding of the enantioselective metabolism and clearance of Elagolix.

Advanced Structural Biology Approaches to Elucidate Enantiomeric Binding Modes

The binding of Elagolix to the human GnRH receptor (GnRHR) has been described, involving a shallow binding pocket where the pyrimidine (B1678525) ring and associated phenyl groups play key roles in recognition. mdpi.comresearchgate.net Furthermore, Elagolix exhibits atropisomerism, meaning it exists as two distinct rotational isomers (atropisomers) in solution due to hindered rotation around a single chemical bond. unimi.itunimi.it

However, detailed structural information on how the (S)-enantiomer interacts with the GnRHR is absent from the current literature. This is a critical area for future research, as differential binding affinity and kinetics are the molecular basis for the varied biological activity between enantiomers. nih.gov Advanced structural biology techniques could provide these insights:

X-ray Co-crystallography: Determining the crystal structure of the (S)-enantiomer bound to the GnRHR would offer a precise, atom-level view of its binding mode. This could reveal suboptimal interactions or steric clashes that explain its likely lower potency compared to the (R)-enantiomer.

Cryo-Electron Microscopy (Cryo-EM): For membrane proteins like the GnRHR, cryo-EM can be a powerful tool to visualize the receptor-ligand complex in a near-native state.

Computational Modeling: Molecular dynamics simulations can complement structural data by modeling the stability and dynamics of the (S)-enantiomer within the GnRHR binding site over time, comparing its behavior to the (R)-enantiomer. nih.gov

Elucidating the stereospecific binding mode is fundamental to understanding the structure-activity relationship of the Elagolix enantiomers and the molecular basis of GnRHR's chiral recognition.

Development of Novel Biocatalytic Approaches for Enantioselective Synthesis of Elagolix and Analogues

The current manufacturing process for Elagolix is designed to produce the desired (R)-enantiomer stereoselectively. nih.govscispace.com Chiral purity is critical, and methods exist to remove the unwanted (S)-enantiomer, such as a patented process involving the selective crystallization of an (R)-enantiomer ester salt, leaving the (S)-enantiomer behind. google.com The (S)-enantiomer itself can be prepared for research purposes by using the opposite chiral starting material, (+)-N-Boc-L-α-phenylglycinol. google.com

A promising future research direction is the development of novel biocatalytic methods for the synthesis of the this compound. Biocatalysis, the use of enzymes to catalyze chemical reactions, offers high selectivity and milder reaction conditions. Research in this area could focus on:

Enzyme Screening: Identifying enzymes, such as lipases or hydrolases, that can selectively resolve a racemic mixture of Elagolix or its precursors to isolate the (S)-enantiomer. Research into enzymatic approaches for separating atropisomers of Elagolix derivatives is already a conceptualized goal. unimi.itunimi.it

Asymmetric Synthesis: Developing a direct biocatalytic synthesis route that produces the (S)-enantiomer with high purity, avoiding the need for chiral resolution steps.

Analogue Synthesis: Using biocatalysis to create novel analogues of the (S)-enantiomer. This could facilitate the study of how specific structural modifications impact its metabolic stability, binding, and potential off-target effects.

These approaches would provide an efficient means to produce the (S)-enantiomer for detailed pharmacological and toxicological evaluation.

Investigation of Potential Stereoselective Off-Target Interactions in Preclinical Models

It is a well-established principle in pharmacology that enantiomers of a chiral drug can have vastly different biological effects; one may be therapeutic (the eutomer) while the other is inactive or contributes to toxicity (the distomer). nih.govscispace.com The therapeutic (R)-enantiomer of Elagolix is known to be a weak to moderate inducer of CYP3A and an inhibitor of drug transporters like OATP1B1 and P-gp in vitro. nih.govnih.gov A precursor compound was also a potent inhibitor of CYP3A4. mdpi.com

A critical and unaddressed area of research is the potential for the (S)-enantiomer to have its own distinct off-target interaction profile. As the (S)-enantiomer is a known impurity, understanding its potential effects is a matter of drug safety. researchgate.net Future preclinical investigations should include:

Comprehensive Off-Target Screening: Evaluating the (S)-enantiomer against a broad panel of receptors, ion channels, and enzymes to identify any unexpected interactions.

Stereoselective Transporter and Enzyme Interactions: Directly comparing the inhibitory and inductive effects of the (R)- and (S)-enantiomers on key drug-metabolizing enzymes (e.g., CYP3A4) and transporters (e.g., OATP1B1, P-gp, BCRP).

In Vivo Toxicology: If significant in vitro off-target effects are discovered, follow-up studies in preclinical animal models would be necessary to assess the potential for in vivo toxicity.

Such studies are essential to fully characterize the pharmacological profile of the this compound and ensure that its presence as an impurity does not pose unforeseen risks.

Q & A

Q. What experimental design and statistical methods are recommended for population pharmacokinetic (PK) modeling of elagolix (S)-enantiomer in clinical studies?

Population PK models for elagolix are developed using non-linear mixed-effects modeling (NONMEM) to analyze pooled data from phase I and III trials. A two-compartment model with first-order absorption, lag time, and elimination best describes its PK profile. Covariates such as body weight and OATP1B1 genotype status are evaluated using likelihood ratio tests, though their clinical impact is minimal . For reproducibility, studies should include demographic details (e.g., age, weight, genotype) and compliance metrics (e.g., average taken dose ratio) in simulations .

Q. How do in vitro permeability assays inform the Biopharmaceutics Classification System (BCS) categorization of this compound?

In vitro Caco-2 cell studies determine elagolix’s permeability (0.5–2.8 × 10⁻⁶ cm/s), supporting its classification as a BCS class III drug (high solubility, low-to-moderate permeability). Researchers should replicate these assays under physiological pH conditions and validate results with parallel artificial membrane permeability assays (PAMPA) to ensure consistency .

Q. What methodologies are used to assess elagolix’s metabolic stability and major elimination pathways?

Metabolite profiling via liquid chromatography-mass spectrometry (LC-MS) of fecal samples identifies elagolix’s primary route of elimination (biliary excretion). Unchanged elagolix constitutes ~26% of excreted material, while the M1 metabolite accounts for ~38%. Researchers should cross-validate in vitro hepatocyte models with clinical data to confirm metabolic pathways .

Advanced Research Questions

Q. How can exposure-response modeling address contradictions in bone mineral density (BMD) changes observed during long-term elagolix therapy?

Indirect response models correlate elagolix’s average plasma concentration (Cavg) with BMD changes. For example, phase III data show a dose-dependent decrease in BMD, necessitating covariate-adjusted simulations (e.g., baseline BMD, treatment duration). Researchers should integrate longitudinal BMD measurements and apply mixed-effects modeling to isolate drug-specific effects from confounding variables (e.g., age, calcium intake) .

Q. What statistical approaches resolve discrepancies in OATP1B1 genotype effects on elagolix’s apparent volume of distribution (Vc/F)?

While in vitro studies identify OATP1B1 as a key transporter, population PK analyses found no clinically significant genotype impact on Vc/F. To reconcile this, researchers should perform subgroup analyses stratified by genotype (e.g., IT, PT, ET status) and use bootstrapping to assess parameter uncertainty. Simulations with virtual populations (N = 100,000) can quantify variability in exposure metrics (e.g., Cavg ratios) .

Q. How do chiral resolution techniques influence the pharmacological activity of this compound compared to its racemic mixture?

Enantiomer-specific activity is validated using chiral chromatography (e.g., simulated moving bed) and in vitro receptor binding assays. For elagolix, the (S)-enantiomer exhibits higher GnRH receptor antagonism. Researchers should compare pharmacokinetic-pharmacodynamic (PK-PD) parameters (e.g., EC₅₀) between enantiomers using stereospecific analytical methods (e.g., polarimetry, circular dichroism) .

Q. What experimental designs mitigate confounding factors in drug-drug interaction (DDI) studies involving elagolix as a CYP3A inducer?

DDI studies should employ a crossover design with midazolam (CYP3A probe) to quantify induction effects. For example, elagolix 300 mg BID reduces midazolam AUC by 55%, confirming moderate CYP3A induction. Researchers must control for endogenous cortisol levels and use physiologically based pharmacokinetic (PBPK) modeling to extrapolate in vitro inhibition constants (Ki) to clinical scenarios .

Methodological Considerations

Q. How should researchers design phase III trials to balance efficacy endpoints (e.g., menstrual bleeding reduction) with safety signals (e.g., hypoestrogenism)?

Trials should use adaptive designs with pre-specified interim analyses to monitor safety endpoints (e.g., BMD, serum estrogen). For uterine fibroid studies, the primary endpoint is menstrual blood loss reduction (≥50% from baseline), assessed via alkaline hematin assays. Stratified randomization by baseline characteristics (e.g., fibroid volume) minimizes confounding .

Q. What criteria validate the use of elagolix’s population PK model for extrapolation to underrepresented populations (e.g., hepatic impairment)?

Model validation requires external datasets from hepatic impairment studies. Covariate effects (e.g., albumin levels, CYP3A activity) are incorporated using allometric scaling. Predictive checks and visual predictive plots (VPCs) should confirm model accuracy for AUC and Cmax in these subgroups .

Data Presentation Guidelines

  • Tables : Include baseline demographics (e.g., Table 2 in ), PK parameters (e.g., Vc/F = 257 L), and simulation results (e.g., Cavg ratios across body weight scenarios).
  • Figures : Use line graphs for exposure-response relationships and box plots for genotype subgroup analyses.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.